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Compound of Interest

Compound Name: Einecs 278-853-5

CAS No.: 78150-12-6

Cat. No.: B12728369

Get Quote

Note: The specific compound "D(TPCP)" could not be definitively identified in a comprehensive

search of scientific literature and chemical databases. The following application notes and

protocols are based on widely established and effective methods for the chemical and

enzymatic synthesis of gene fragments. These methodologies are fundamental to researchers,

scientists, and drug development professionals in the field of synthetic biology.

Application Notes
The synthesis of gene fragments is a cornerstone of modern molecular biology, enabling a wide

range of applications from basic research to the development of novel therapeutics. The ability

to chemically construct DNA sequences provides researchers with complete control over the

genetic material they wish to study or engineer. Key applications include:

Gene and Pathway Construction: Synthetic gene fragments are assembled to create novel

genes or entire metabolic pathways. This is instrumental in metabolic engineering and

synthetic biology for producing biofuels, pharmaceuticals, and other valuable chemicals.
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Protein Engineering: By synthesizing gene fragments with specific mutations, researchers

can create proteins with altered functions, improved stability, or novel enzymatic activities.

Vaccine and Therapeutic Development: Synthetic DNA is used to create DNA vaccines and

to produce recombinant proteins and antibodies for therapeutic use.

Diagnostics: Gene fragments are used as standards and controls in diagnostic assays, such

as PCR and next-generation sequencing.

The two primary approaches for gene fragment synthesis are the phosphoramidite method for

chemical synthesis of oligonucleotides and various enzymatic assembly methods for joining

these short DNA strands into longer fragments.

Key Performance Metrics in Gene Synthesis
The quality and efficiency of gene synthesis are critical for downstream applications. The

following table summarizes key quantitative data related to modern gene synthesis methods.

Parameter Typical Values
Factors Influencing the
Parameter

Synthesis Fidelity (Error Rate) 1 in 500 to 1 in 10,000 bases

- Quality of phosphoramidite

reagents- Efficiency of

coupling and capping steps-

Efficacy of enzymatic error

correction methods

Maximum Fragment Length

50 - 200 nucleotides (chemical

synthesis)Up to several

kilobases (enzymatic

assembly)

- Stepwise yield of chemical

synthesis- Efficiency and

fidelity of DNA polymerases

and ligases in assembly

reactions

Synthesis Yield Picomoles to nanomoles
- Scale of synthesis- Efficiency

of purification methods

Turnaround Time Days to weeks

- Length and complexity of the

desired fragment- Synthesis

and assembly method used
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Experimental Protocols
Protocol 1: Solid-Phase DNA Synthesis via
Phosphoramidite Chemistry
This protocol outlines the fundamental cycle for the chemical synthesis of a single-stranded

DNA oligonucleotide on a solid support.

Materials:

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

Phosphoramidite monomers (A, C, G, T)

Activator solution (e.g., Tetrazole or a more modern equivalent)

Oxidizing solution (e.g., Iodine solution)

Capping solutions (e.g., Acetic anhydride and 1-methylimidazole)

Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

Anhydrous acetonitrile

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Automated DNA synthesizer

Procedure:

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside

on the solid support using the deblocking solution. This exposes the 5'-hydroxyl group for the

next coupling step.

Coupling: The next phosphoramidite monomer, activated by the activator solution, is coupled

to the 5'-hydroxyl group of the growing DNA chain.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to

prevent the formation of deletion mutations in subsequent cycles.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester linkage using the oxidizing solution.

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the

desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support,

and all remaining protecting groups on the nucleobases and phosphate backbone are

removed using the cleavage and deprotection solution.

Purification: The final product is purified, typically by high-performance liquid

chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Gene Fragment Assembly using Polymerase
Chain Assembly (PCA)
This protocol describes a common method for assembling multiple synthetic oligonucleotides

into a larger gene fragment.

Materials:

Purified synthetic oligonucleotides designed to overlap with adjacent fragments

High-fidelity DNA polymerase

Deoxynucleotide triphosphates (dNTPs)

PCR buffer

Outer PCR primers (forward and reverse)

Thermocycler

Agarose gel electrophoresis system
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Procedure:

Oligonucleotide Design: Design and synthesize a set of overlapping oligonucleotides that

span the entire length of the desired gene fragment. Overlaps should typically be 20-40 base

pairs with a melting temperature (Tm) suitable for annealing.

Assembly Reaction Setup: In a PCR tube, combine the pool of overlapping oligonucleotides,

high-fidelity DNA polymerase, dNTPs, and PCR buffer.

Assembly PCR: Perform a PCR reaction without primers for the initial cycles. This allows the

oligonucleotides to anneal and extend, forming larger fragments.

Denaturation: 98°C for 30 seconds

Annealing: 55-65°C for 30 seconds (optimize based on oligo Tm)

Extension: 72°C for 1-2 minutes (depending on the length of the final fragment)

Repeat for 15-25 cycles.

Amplification PCR: Add the outer PCR primers to the reaction mixture.

Amplification PCR Program:

Initial Denaturation: 98°C for 2 minutes

Denaturation: 98°C for 20 seconds

Annealing: 55-65°C for 20 seconds

Extension: 72°C for 1-2 minutes

Repeat for 20-30 cycles.

Final Extension: 72°C for 5 minutes.

Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the presence

of a band corresponding to the full-length gene fragment.
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Purification: Purify the desired DNA fragment from the agarose gel.

Verification: Sequence the purified fragment to verify its accuracy.
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Oligonucleotide Synthesis
(Phosphoramidite Chemistry) Oligo Purification Gene Fragment Assembly
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(Optional) Fragment Purification Cloning into Vector Sequence Verification Downstream Applications

Click to download full resolution via product page

Caption: Overall workflow for gene fragment synthesis.
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Caption: The phosphoramidite cycle for DNA synthesis.
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Caption: Mechanism of Polymerase Chain Assembly (PCA).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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